

expression profile of TBC1D1 in different tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TBC-1**

Cat. No.: **B15611088**

[Get Quote](#)

An In-depth Technical Guide to the Expression Profile of TBC1D1 in Different Tissues

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the tissue expression profile of TBC1 Domain Family Member 1 (TBC1D1), a key regulator of glucose metabolism. It integrates quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to serve as a technical resource for the scientific community.

TBC1D1 Expression Profile

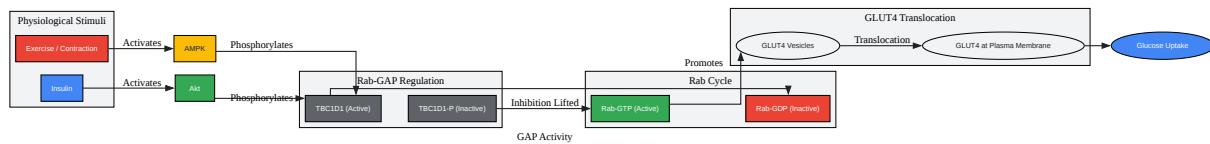
TBC1D1 expression varies significantly across different tissues at both the mRNA and protein levels. It is most prominently expressed in skeletal muscle, playing a crucial role in insulin- and exercise-stimulated glucose transport.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its expression in other tissues, such as adipose tissue, is considerably lower.[\[1\]](#)[\[4\]](#)[\[5\]](#)

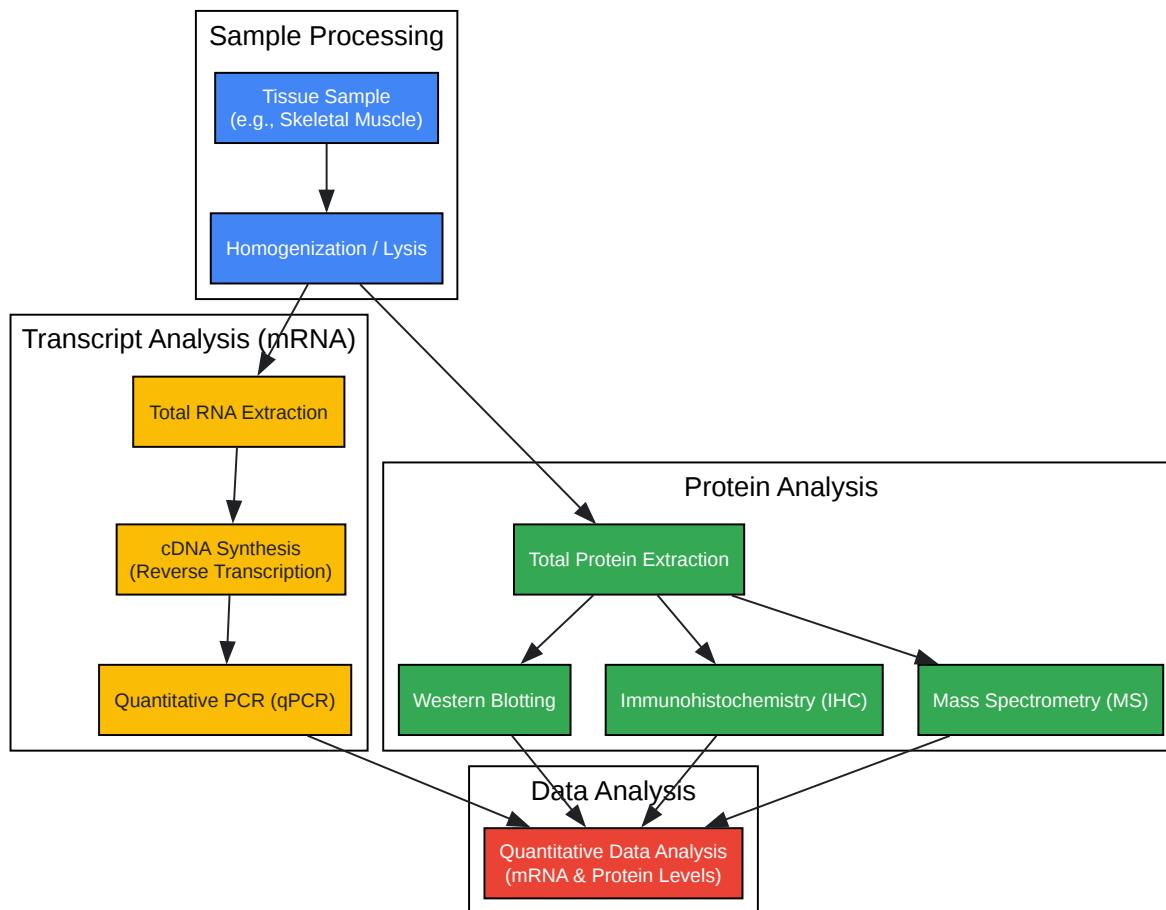
Quantitative Expression Data

The following table summarizes the relative expression of TBC1D1 across various human tissues, compiled from transcriptomic and proteomic data.

Tissue	mRNA Expression (nTPM)	Protein Expression (IHC)	Data Source
Skeletal Muscle	High	High	Human Protein Atlas[6], Taylor et al., 2008[3]
Adipose Tissue	Low to Medium	Low	Human Protein Atlas[6], Taylor et al., 2008[3], Roach et al., 2007
Heart Muscle	Medium	Medium	Human Protein Atlas[6], Taylor et al., 2008[3]
Testis	Medium	Medium	Human Protein Atlas[6]
Prostate	Low	Low	Human Protein Atlas[6]
Breast	Low	Low	Human Protein Atlas[6]
Liver	Low	Not detected	Human Protein Atlas[6]
Brain (Cerebral Cortex)	Low	Low	Human Protein Atlas[6]
Lung	Low	Low	Human Protein Atlas[6]
Kidney	Low	Low	Human Protein Atlas[6]

- Note: nTPM (normalized Transcripts Per Million) values are based on consensus data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project.[6][7][8] Immunohistochemistry (IHC) data provides a qualitative assessment of protein levels. Studies in rodents have shown that TBC1D1 protein expression is significantly higher in


tibialis anterior and extensor digitorum longus (EDL) muscles compared to the soleus muscle.^[3] In contrast to rodents, human subcutaneous adipose tissue has been shown to have threefold greater TBC1D1 mRNA levels than its paralog, TBC1D4 (AS160).^{[9][10]}


TBC1D1 Signaling Pathways

TBC1D1 is a critical convergence point for signaling pathways that regulate glucose transporter 4 (GLUT4) translocation to the plasma membrane in skeletal muscle.^{[1][5][11]} It functions as a Rab-GTPase activating protein (Rab-GAP). In its active state, TBC1D1 promotes the hydrolysis of GTP on Rab proteins, keeping them inactive and thereby restraining GLUT4 vesicle translocation.^{[1][11]} Phosphorylation of TBC1D1 by kinases such as Akt and AMP-activated protein kinase (AMPK) inhibits its GAP activity, facilitating GLUT4 translocation and glucose uptake.^{[5][11][12]}

Insulin and Exercise/Contraction Signaling

- **Insulin Signaling:** Insulin binding to its receptor activates a cascade that leads to the phosphorylation and activation of Akt (Protein Kinase B).^[11] Activated Akt then phosphorylates TBC1D1 on specific sites (e.g., Thr590 in mouse), which inhibits its Rab-GAP activity.^{[11][13][14]}
- **Exercise/Contraction Signaling:** Muscle contraction and exercise increase the cellular AMP/ATP ratio, leading to the activation of AMPK.^{[5][11]} AMPK phosphorylates TBC1D1 at distinct sites (e.g., Ser231, Ser660 in mouse), also leading to the suppression of its GAP activity.^{[13][14][15]} This provides a mechanism for insulin-independent glucose uptake during physical activity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TBC1D1 Regulates Insulin- and Contraction-Induced Glucose Transport in Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Discovery of TBC1D1 as an Insulin-, AICAR-, and Contraction-stimulated Signaling Nexus in Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. TBC1D1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Tissue expression of TBC1D16 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Tissue expression of TBC1D26 - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. tandfonline.com [tandfonline.com]
- 10. No evidence for change in expression of TBC1D1 and TBC1D4 genes in cultured human adipocytes stimulated by myokines and adipokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrifty Tbc1d1 and Tbc1d4 proteins link signalling and membrane trafficking pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic disruption of AMPK signaling abolishes both contraction- and insulin-stimulated TBC1D1 phosphorylation and 14-3-3 binding in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exercise increases TBC1D1 phosphorylation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TBC1D1 (V796) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [expression profile of TBC1D1 in different tissues]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15611088#expression-profile-of-tbc1d1-in-different-tissues>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com